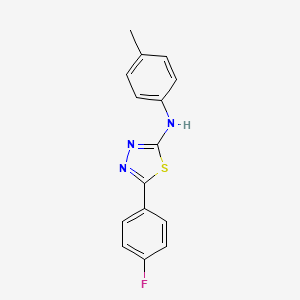
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a 4-fluorophenyl group and a p-tolyl group attached to the thiadiazole ring
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with appropriate aromatic aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties. They can interact with various biological targets, making them candidates for drug development.
Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with desired chemical and physical properties. It may find applications in the production of polymers, coatings, and other advanced materials.
Comparación Con Compuestos Similares
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:
5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: This compound differs by the presence of a chlorine atom instead of a fluorine atom. The substitution pattern can influence the compound’s reactivity and biological activity.
5-(4-methylphenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: The presence of a methyl group instead of a fluorine atom can alter the compound’s chemical properties and interactions with biological targets.
5-(4-nitrophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: The nitro group introduces different electronic and steric effects, potentially affecting the compound’s reactivity and biological activity.
Propiedades
| 827580-65-4 | |
Fórmula molecular |
C15H12FN3S |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19) |
Clave InChI |
GYCSRRWSJQIXGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


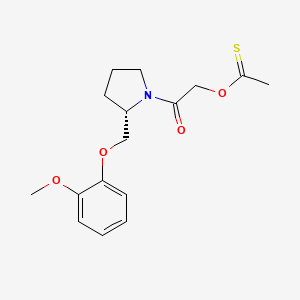

![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

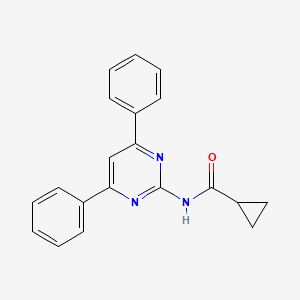
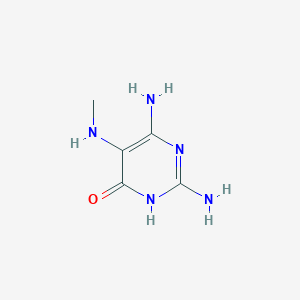

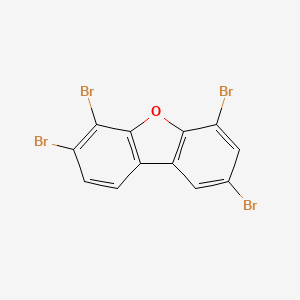

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


